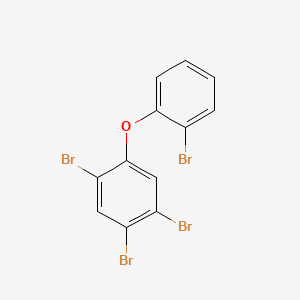
2,2',4,5-四溴二苯醚
描述
“2,2’,4,4’-Tetrabromodiphenyl ether” (BDE-47) is an organic compound with the molecular formula C12H6Br4O . It is one of the Polybrominated diphenyl ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products .
Molecular Structure Analysis
The molecular structure of BDE-47 consists of two phenyl rings connected by an ether bond. Each phenyl ring is substituted with two bromine atoms at the 2, 4 positions .
Chemical Reactions Analysis
BDE-47 can undergo various chemical reactions. For instance, it can be degraded through photocatalytic reactions and photolysis . It can also undergo debromination in the presence of methanogenesis in anaerobic soil microcosms .
Physical And Chemical Properties Analysis
BDE-47 is a dense compound with a density of 2.2±0.1 g/cm3 . It has a boiling point of 395.5±42.0 °C at 760 mmHg and a flash point of 162.8±26.4 °C . It has a molar refractivity of 83.5±0.3 cm3 .
科学研究应用
代谢物识别和分析
在大鼠排泄物中的鉴定:研究已经在大鼠粪便中鉴定了 2,2',4,4'-四溴二苯醚的各种羟基化代谢物,包括几个羟基化四溴和三溴二苯醚。这些是通过气相色谱-质谱法鉴定的 (Marsh 等人,2006)。
鸡和猫的氧化代谢:一项研究调查了鸡和猫肝微粒体中细胞色素 P450 酶对 BDE-47 的体外氧化代谢,揭示了不同的代谢物,包括几个羟基化四溴二苯醚 (Zheng 等人,2015) (Zheng 等人,2016)。
大鼠的比较代谢:大鼠肝微粒体已被用来比较 BDE-47 和其他多溴二苯醚的氧化代谢。这项研究探讨了代谢物形成率和所涉及的细胞色素 P450 酶 (Erratico 等人,2011)。
环境和生物修复研究
在液体系统中的降解:研究探索了球磨铝颗粒与维生素 B12 在液体系统中降解 BDE47 的协同效应,实现了显着的脱溴 (Yang 等人,2018)。
细菌生物降解:从受污染土壤中分离出的木糖氧化无色杆菌 GYP4 对 BDE-47 表现出很高的降解率,表明其在环境修复中的潜力 (Wang 等人,2019)。
土壤中的生物修复:一项研究调查了堆肥条件下土壤中 BDE-47 的降解,揭示了显着的降解率和对所涉及微生物群落的见解 (Chen 等人,2016)。
光催化降解研究
光去除技术:对用于液体介质中 BDE-47 光去除的人工 Z 型体系的研究表明,使用太阳能进行环境清理是一种有前途的策略 (Liang 等人,2019)。
新型光催化方法:另一项研究证明了在 Ag/TiO2 上 BDE-47 的快速光催化降解,强调了一种解决环境中溴化阻燃剂的创新方法 (Lei 等人,2016)。
内分泌干扰效力和基因表达分析
内分泌干扰效应:BDE-47 及其羟基化类似物的内分泌干扰效力已得到证实,显示出对雌激素、甲状腺和雄激素受体介导的反应的潜在影响 (Liu 等人,2011)。
大鼠后代中的基因表达:一项对围产期接触 BDE-47 的大鼠后代的研究揭示了与代谢和信号通路相关的基因表达改变,提供了对毒性机制的见解 (Suvorov & Takser, 2009)。
安全和危害
未来方向
属性
IUPAC Name |
1,2,4-tribromo-5-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGDNHOVDFREMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879873 | |
| Record name | BDE-48 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337513-55-0 | |
| Record name | 2,2',4,5-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-48 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3VZ68H2HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BDE-47 interact with biological systems and what are the downstream effects?
A1: While not directly addressed in the provided articles, BDE-47 is known to disrupt endocrine function. Research suggests that BDE-47 and its metabolites can bind to thyroid hormone receptors, potentially interfering with thyroid hormone signaling [, ]. This disruption can lead to a cascade of adverse effects, particularly in developing organisms, as thyroid hormones are crucial for growth and neurological development. Additionally, BDE-47 has been shown to uncouple mitochondria and inhibit the electron transport chain in brain mitochondria and neuronal progenitor cells, particularly in the presence of PTEN deficiency []. This mitochondrial dysfunction can disrupt cellular energy production and contribute to neurotoxicity.
Q2: Which hydroxylated metabolites of BDE-47 are formed during its metabolism, and which enzymes are involved?
A2: The oxidative metabolism of BDE-47 in rat hepatic microsomes primarily generates two major hydroxylated metabolites: 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether (4'-OH-BDE-49) and 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47) []. This process is mediated by several cytochrome P450 (CYP) enzymes, with CYP2A2 and CYP3A1 exhibiting significant activity in BDE-47 metabolism. Specifically, CYP1A1 shows the highest activity for 4'-OH-BDE-49 formation, while CYP3A1 demonstrates the highest activity for 3-OH-BDE-47 formation [].
Q3: Do hydroxylated BDEs exhibit endocrine disrupting activities?
A3: Yes, research indicates that hydroxylated PBDEs, including those metabolized from BDE-47, can act as both thyroid hormone-like agents and estrogens []. Specifically, the presence of a 4- or 3-hydroxyl group in PBDEs appears essential for both thyroid hormonal and estrogenic activities. Interestingly, adjacent dibromo substitution seems to favor thyroid hormonal activity but not estrogenic activity [].
Q4: What are the environmental implications of BDE-47?
A4: BDE-47 is a persistent organic pollutant, meaning it resists environmental degradation and can persist in the environment for long periods []. It has been detected in various environmental compartments, including air, water, soil, and sediment. BDE-47 is also bioaccumulative, meaning it can accumulate in organisms and magnify up the food chain, posing potential risks to wildlife and human health.
Q5: What analytical methods are used to detect and quantify BDE-47?
A5: BDE-47 is typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) []. This technique allows for the separation, identification, and quantification of individual PBDE congeners, including BDE-47, in complex environmental and biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



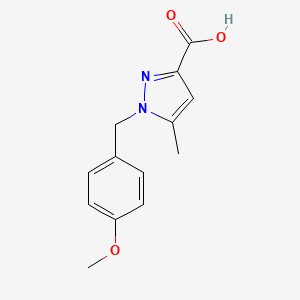
![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)

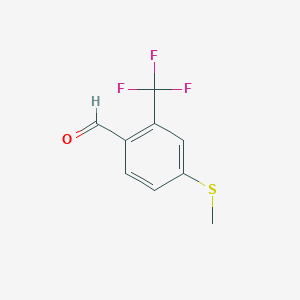
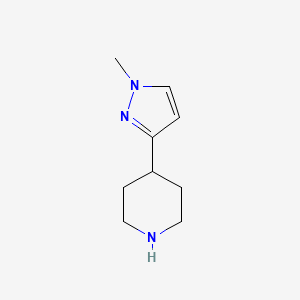
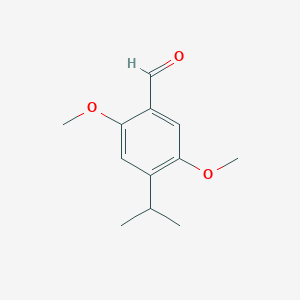

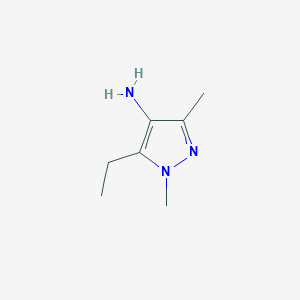
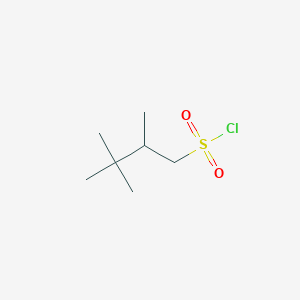
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)

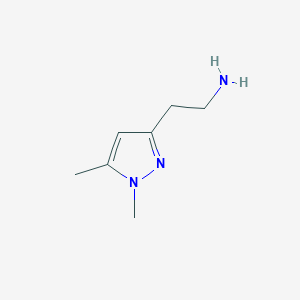
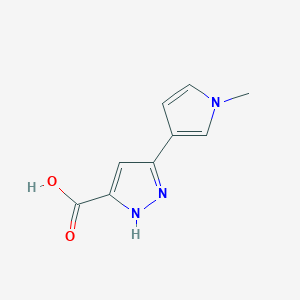
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)